methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate, is a multifunctional molecule that contains several reactive groups such as cyano, ethoxycarbonyl, amino, and thiophene moieties. These functional groups suggest that the compound could be involved in various chemical reactions and could serve as an intermediate in the synthesis of heterocyclic compounds, which are often of pharmaceutical interest.
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions starting from simple precursors. For instance, the Morita-Baylis-Hillman reaction has been used to prepare methyl 2-(cyanomethyl)propenoates, which are structurally similar to the compound . These intermediates can then be further modified through reactions with nucleophiles such as sodium methoxide in methanol to yield complex heterocyclic systems . Additionally, the introduction of acyl units via xanthate transfer radical addition to olefins has been demonstrated, which could be a relevant synthetic approach for the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, IR, 1H and 13C NMR spectroscopy, and mass spectrometry . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular geometry.
Chemical Reactions Analysis
Compounds with similar functional groups have been shown to undergo a variety of chemical reactions. For example, reactions with heteroarylhydrazines can lead to the formation of hydrazonopropanoates and phenylpyrazoles . The presence of a cyano group can facilitate nitrile translocation, which is a unique transformation that alters the position of the nitrile within the molecule . Furthermore, the reactivity of the amino group in the presence of nucleophilic reagents can result in the substitution of other functional groups, leading to the formation of new heterocyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the ethoxycarbonyl group suggests potential solubility in organic solvents, while the cyano and amino groups could participate in hydrogen bonding, affecting the compound's boiling point and melting point. The thiophene ring could contribute to the compound's aromaticity and stability. The reactivity of the compound in various chemical reactions indicates that it could serve as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds with potential biological activities .
Scientific Research Applications
Synthesis and Chemical Reactivity
- This compound has been involved in the synthesis of heterocyclic enaminonitriles, leading to the formation of various pyrroles and pyrrole derivatives through reactions with different nucleophilic reagents. Such reactions are essential in the development of new organic compounds with potential applications in pharmaceuticals and materials science (Sonoda et al., 1982).
Application in the Synthesis of Heteroarylhydrazines
- The compound has been used in reactions with heteroarylhydrazines, leading to the formation of methyl 2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-heteroaryl-hydrazonopropanoates and 1-heteroaryl-4-ethoxycarbony-3-phenylpyrazoles. These reactions demonstrate the compound's utility in creating diverse heterocyclic structures, which are important in medicinal chemistry and drug design (Strah & Stanovnik, 1997).
Formation of Oxolates and Pyrroles
- The compound has been involved in the recyclization of 3-(thiophen-2-yl)imino-3H-furan-2-ones, leading to the formation of potassium 1-cyano-3-{[5-R1-4-R2-3-(ethoxycarbonyl)-thiophen-2-yl]amino}-1-R3-5-oxo-5-arylpenta-1,3-dien-2-olates. These reactions are significant in the field of heterocyclic chemistry, contributing to the development of new compounds with potential applications in various industries (Shipilovskikh & Rubtsov, 2020).
Impact on Pharmaceutical Development
- Research has shown the compound's role in synthesizing various pyrroles and pyrrole derivatives, which are important in pharmaceutical research. Such studies contribute to the understanding of new molecular frameworks that could be useful in drug discovery and development (Zaman, Kitamura, & Abell, 2007).
properties
IUPAC Name |
methyl 2-[[(Z)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-3-21-13(19)16-10(17)8(6-14)7-15-11-9(4-5-22-11)12(18)20-2/h4-5,7,15H,3H2,1-2H3,(H,16,17,19)/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWBIHQFHZCAJE-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(C=CS1)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=C(C=CS1)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.